molecular formula C9H6F4 B3145882 1-Fluoro-2-(trifluoromethyl)-4-vinylbenzene CAS No. 584-22-5

1-Fluoro-2-(trifluoromethyl)-4-vinylbenzene

Cat. No.: B3145882
CAS No.: 584-22-5
M. Wt: 190.14 g/mol
InChI Key: JMOIDWXRUSAWHV-UHFFFAOYSA-N
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Description

1-Fluoro-2-(trifluoromethyl)-4-vinylbenzene is an organic compound with the molecular formula C9H6F4 It is a derivative of benzene, where a fluorine atom and a trifluoromethyl group are substituted at the 1 and 2 positions, respectively, and a vinyl group is substituted at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Fluoro-2-(trifluoromethyl)-4-vinylbenzene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically uses a base such as potassium carbonate and a palladium catalyst under mild conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-2-(trifluoromethyl)-4-vinylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The vinyl group can be oxidized to form epoxides or reduced to form ethyl derivatives.

    Addition Reactions: The vinyl group can undergo addition reactions with halogens, hydrogen, and other electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products

    Epoxides: Formed from the oxidation of the vinyl group.

    Ethyl Derivatives: Formed from the reduction of the vinyl group.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

1-Fluoro-2-(trifluoromethyl)-4-vinylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential as a labeling reagent in biochemical assays.

    Medicine: Explored for its potential use in the development of pharmaceuticals due to its unique fluorinated structure.

    Industry: Utilized in the production of advanced materials with specific chemical and physical properties.

Comparison with Similar Compounds

Similar Compounds

    1-Fluoro-2-(trifluoromethyl)benzene: Lacks the vinyl group, making it less reactive in addition reactions.

    1-Fluoro-4-vinylbenzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    2-Fluoro-4-(trifluoromethyl)styrene: Similar structure but with different substitution pattern, affecting its reactivity and applications.

Uniqueness

1-Fluoro-2-(trifluoromethyl)-4-vinylbenzene is unique due to the presence of both the trifluoromethyl and vinyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields.

Properties

IUPAC Name

4-ethenyl-1-fluoro-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4/c1-2-6-3-4-8(10)7(5-6)9(11,12)13/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOIDWXRUSAWHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=C(C=C1)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701251728
Record name 4-Ethenyl-1-fluoro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701251728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

584-22-5
Record name 4-Ethenyl-1-fluoro-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=584-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethenyl-1-fluoro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701251728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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